Nip-taurine
Description
Properties
IUPAC Name |
2-(4-amino-2-nitroanilino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c9-6-1-2-7(8(5-6)11(12)13)10-3-4-17(14,15)16/h1-2,5,10H,3-4,9H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZSNHGFVTSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920876 | |
| Record name | 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112727-00-1 | |
| Record name | N-(4-Isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Amino-2-nitroanilino)ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid typically involves the nitration of 4-aminoaniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-nitroanilino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted ethanesulfonic acid compounds.
Scientific Research Applications
Cancer Therapy
Recent studies have explored the incorporation of taurine into photodynamic therapy (PDT) for brain cancer treatment. Researchers have modified photosensitizers with taurine to enhance their solubility and efficacy in targeting cancer cells:
- Photodynamic Therapy : The modified photosensitizers accumulate preferentially in tumor cells, where they generate reactive oxygen species (ROS) upon light activation. This results in effective tumor cell destruction while sparing healthy cells .
- Case Study : A study demonstrated that taurine-modified Ru-complexes were significantly more effective at destroying brain cancer cells compared to traditional methods. After 10 minutes of light irradiation, a high percentage of treated brain cancer cells were destroyed, showcasing the potential of taurine in enhancing PDT efficacy .
Chloride Transport Studies
Nip-taurine serves as a valuable tool for investigating chloride transport dynamics in erythrocytes:
- Research Findings : Studies utilizing this compound have revealed insights into the competitive binding mechanisms of chloride ions and other anions at the transport sites. This understanding is critical for developing therapies targeting electrolyte imbalances and related disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-nitroanilino)ethanesulfonic acid involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The sulfonic acid group enhances its solubility and facilitates its use in aqueous environments.
Comparison with Similar Compounds
Table 1: Comparison of Anion Transport Properties
| Compound | External Kd (μM) | Internal Kd (μM) | Translocation Rate (s⁻¹) |
|---|---|---|---|
| This compound | 12 | 35 | 0.45 |
| NAP-taurine | 18 | 28 | 0.67 |
| Chloride (Cl⁻) | 50 | 50 | 1.20 |
Data derived from Knauf et al. (1987) .
Functional Analogs: Halogenated Taurine Derivatives
Halogenated derivatives like N-chlorotaurine and N-bromotaurine share taurine’s backbone but exhibit divergent biological roles. Unlike this compound, which is transport-focused, these compounds are noted for antimicrobial and immunomodulatory effects:
- Antimicrobial Activity : N-chlorotaurine demonstrates broad-spectrum efficacy against bacteria (MIC = 0.5–2 mM) and fungi, mediated by hypochlorous acid release . This compound lacks direct antimicrobial action due to its nitro group’s redox stability.
- Solubility and Stability : this compound’s nitroacetamide group enhances water solubility (logP = -1.2) compared to N-chlorotaurine (logP = -0.8), making it more suitable for in vitro transport studies .
Table 2: Functional Comparison with Halogenated Derivatives
| Compound | Primary Function | Solubility (logP) | Key Biological Activity |
|---|---|---|---|
| This compound | Anion transport modulation | -1.2 | Competitive inhibition of Cl⁻ transport |
| N-chlorotaurine | Antimicrobial/anti-inflammatory | -0.8 | HOCl generation, pathogen inactivation |
| N-bromotaurine | Oxidative stress mitigation | -0.6 | Bromination of microbial proteins |
Data synthesized from Knauf et al. (1987) and Nagl et al. (2024) .
Mechanistic Contrast with Endogenous Taurine
While endogenous taurine (2-aminoethanesulfonic acid) regulates osmoregulation and calcium signaling, this compound’s synthetic modifications confer unique transport-specific properties:
Biological Activity
NIP-taurine, or N-(4-isothiocyano-2-nitrophenyl)-2-aminoethanesulfonate, is a synthetic derivative of taurine that exhibits significant biological activity, particularly in the context of chloride ion transport in human erythrocytes. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound functions primarily as an inhibitor of chloride exchange in erythrocytes. Its binding characteristics reveal two distinct sites on the erythrocyte membrane:
- Chloride Transport Site : this compound binds with low affinity to a site associated with chloride transport.
- High-Affinity MN Site : It exhibits a significantly higher affinity for a secondary site (MN), which is less responsive to chloride ions. The binding affinity to this site is enhanced when the transport protein (band 3) is in an outward-facing conformation .
The inhibition of chloride exchange by this compound is temperature-dependent; it is reversible at 0°C but becomes irreversible at physiological temperatures (37°C). This property suggests its utility as a labeling agent for studying chloride transport mechanisms .
Cytoprotective Properties
This compound's biological activity extends beyond chloride transport inhibition. As a derivative of taurine, it shares several cytoprotective attributes:
- Antioxidant Activity : this compound may help mitigate oxidative stress by neutralizing free radicals and reducing cellular damage .
- Anti-inflammatory Effects : Similar to taurine, it may play a role in modulating inflammation by interacting with inflammatory mediators .
- Cell Survival : Studies indicate that taurine and its derivatives can enhance cell survival under stress conditions, potentially through mechanisms involving mitochondrial protection and apoptosis regulation .
Case Studies and Research Findings
Recent studies have highlighted the broader implications of taurine and its derivatives in various health contexts:
- Aging and Longevity : Research indicates that taurine supplementation can extend lifespan and improve health markers in animal models. For instance, a study involving mice showed a lifespan increase of 12% in females and 10% in males when supplemented with taurine .
- Diabetes Management : Taurine has been linked to improved insulin sensitivity and reduced complications associated with diabetes, such as nephropathy. In animal models, it has been shown to alleviate high glucose-induced cellular damage .
Comparative Analysis of Taurine Derivatives
| Compound | Biological Activity | Binding Characteristics |
|---|---|---|
| This compound | Inhibits chloride exchange; potential antioxidant | High-affinity MN site; low-affinity Cl- site |
| NAP-taurine | Similar to this compound; also inhibits chloride transport | Comparable binding sites |
| Taurine | Antioxidant; cytoprotective; improves mitochondrial function | Essential for various cellular functions |
Q & A
Basic Research Questions
Q. How can I formulate a testable research question about Nip-taurine’s biochemical mechanisms?
- Methodology : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure your question . For example:
- P: Specific cell lines or animal models exposed to this compound.
- E/I: Dosage ranges or administration routes.
- C: Control groups without this compound exposure.
- O: Measured outcomes (e.g., metabolic activity, gene expression).
Q. What experimental design principles should I follow when studying this compound’s pharmacokinetics?
- Methodology :
- Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., plasma half-life) .
- Controls : Include positive/negative controls and account for batch variability in compound synthesis .
- Reproducibility : Document protocols in line with NIH preclinical guidelines (e.g., animal welfare, blinding procedures) and provide raw data in supplementary materials .
- Data Collection : Use structured tables to log parameters like absorption rates, metabolite profiles, and statistical significance thresholds .
Q. How should I select data collection methods for assessing this compound’s cellular effects?
- Methodology :
- Quantitative : Use spectrophotometry or flow cytometry for high-throughput measurements (e.g., ROS levels).
- Qualitative : Employ transcriptional profiling (RNA-seq) to identify pathways influenced by this compound .
- Triangulation : Combine methods (e.g., LC-MS for metabolite detection and CRISPR screens for target validation) to strengthen conclusions .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported efficacy across studies?
- Methodology :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, noting variables like dosage, model systems, and assay sensitivity .
- Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
- Bias Assessment : Evaluate publication bias via funnel plots or statistical tests (e.g., Egger’s regression) .
Q. What strategies optimize this compound’s target validation in complex biological systems?
- Methodology :
- Multi-Omics Integration : Cross-reference proteomic, genomic, and metabolomic datasets to identify consensus targets .
- Knockdown/Overexpression : Use siRNA or CRISPR to confirm this compound’s mechanistic role in observed phenotypes .
- Dose-Response Modeling : Apply Hill equations or Bayesian inference to quantify binding affinity and efficacy thresholds .
Q. How do I ensure reproducibility when publishing this compound-related findings?
- Methodology :
- Code/Data Sharing : Provide scripts for statistical analysis (e.g., R/Python) and raw data in repositories like Zenodo or Figshare .
- Detailed Protocols : Specify equipment settings (e.g., HPLC column type) and reagent lot numbers in supplementary materials .
- Peer Review : Pre-submission feedback from domain experts can identify overlooked variables (e.g., solvent stability) .
Data Interpretation & Reporting
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
- Methodology :
- Parametric Tests : Use ANOVA for normally distributed data (e.g., enzyme activity assays).
- Non-Parametric Tests : Apply Kruskal-Wallis for skewed distributions (e.g., survival rates in in vivo models) .
- Multiple Testing Correction : Adjust p-values using Benjamini-Hochberg to reduce false discovery rates .
Q. How should I structure a manuscript to highlight this compound’s novelty?
- Methodology :
- Abstract : Emphasize unmet needs (e.g., "Current hepatoprotective agents lack specificity for mitochondrial targets") and how this compound addresses them .
- Results : Use subheadings to segment findings (e.g., "this compound attenuates oxidative stress in murine models") and reference supporting tables/figures .
- Discussion : Contrast results with prior literature and propose mechanistic hypotheses for further testing .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
